Palmitoylputrescine

Description

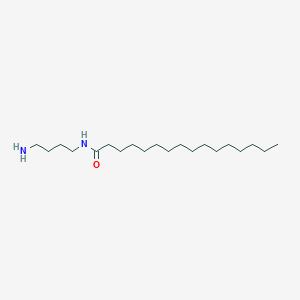

Palmitoylputrescine is a naturally occurring antibiotic compound first identified through heterologous expression of environmental DNA (eDNA) extracted from bromeliad tank water in Costa Rica . Structurally, it consists of a 16-carbon palmitoyl group linked to putrescine (a tetraamine, 1,4-diaminobutane) via an amide bond . Its biosynthesis is mediated by the enzyme this compound synthase, encoded by genes cloned from microbial communities in bromeliad ecosystems .

Functionally, this compound exhibits antibiotic activity against Gram-positive bacteria, including Bacillus subtilis . While its ecological role in bromeliad-associated bacteria remains unclear, analogous molecules are implicated in receptor activation in animal tissues and plant defense signaling . Its discovery underscores the utility of metagenomic approaches for mining bioactive natural products from unculturable environmental microbes .

Properties

Molecular Formula |

C20H42N2O |

|---|---|

Molecular Weight |

326.6 g/mol |

IUPAC Name |

N-(4-aminobutyl)hexadecanamide |

InChI |

InChI=1S/C20H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(23)22-19-16-15-18-21/h2-19,21H2,1H3,(H,22,23) |

InChI Key |

VWGZHNDNCJLJRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCN |

Synonyms |

palmitoylputrescine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Palmitoylputrescine belongs to a broader class of N-acylated polyamines and fatty acid derivatives , which share structural or functional similarities. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Structural Similarities and Differences

- N-Acylated Polyamines : this compound and N-palmitoyl-L-arginine both feature a palmitoyl chain but differ in their amine moieties. The former uses putrescine, while the latter incorporates L-arginine, altering solubility and target specificity .

- Fatty Acid-Amino Acid Conjugates: Long-chain N-acyl amino acids (e.g., N-icosanoyl-glycine) share the amide linkage but vary in acyl chain length and amino acid residues, influencing their roles as biosurfactants or antimicrobials .

- Indole Derivatives : Turbomycin A/B, though structurally distinct (indole cores), are functionally analogous as antibiotics derived from eDNA .

Functional Overlap and Divergence

- Antibiotic Activity : this compound and turbomycins inhibit Gram-positive bacteria, but turbomycins exhibit broader activity against Staphylococcus aureus and Enterococcus faecalis .

- Multifunctional Roles: Unlike this compound, linoleic acid amide and N-palmitoyl-L-arginine display anti-inflammatory and signaling properties, suggesting evolutionary adaptation to niche ecological roles .

- Biotechnological Potential: Long-chain N-acyl amino acids are engineered for industrial applications (e.g., biosurfactants), whereas this compound remains primarily studied for its antibiotic function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.